Setanaxib is being studied for its ability to inhibit specific enzymes called kinases. Kinases play a crucial role in regulating various cellular processes, and their dysregulation can contribute to diseases like cancer. Studies have shown that Setanaxib inhibits several kinases, including FLT3, Aurora kinases, and JAK kinases []. These kinases are implicated in the development and progression of various cancers [, , ].
Due to its kinase inhibitory activity, Setanaxib is being evaluated for its potential as an anticancer agent. Preclinical studies have demonstrated promising results, with Setanaxib showing antitumor activity in various cancer cell lines []. Clinical trials are currently ongoing to investigate the efficacy and safety of Setanaxib in different types of cancer.
2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound with the molecular formula C21H19ClN4O2. It features a pyrazolo[4,3-c]pyridine core structure, which is characterized by a fused ring system that includes nitrogen atoms. The compound contains various functional groups such as chlorophenyl and dimethylamino substituents, contributing to its unique chemical properties and potential biological activities. Its molecular weight is approximately 394.85 g/mol, and it has a CAS Registry Number of 1218942-37-0 .
The chemical reactivity of 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione can be analyzed through its participation in various organic reactions. These may include:
Detailed reaction pathways and mechanisms would require experimental data specific to this compound.
Research indicates that compounds similar to 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione exhibit various biological activities. These include:
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potentials of this compound.
The synthesis of 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multi-step organic synthesis techniques. Common methods include:
Each step requires careful optimization of conditions to achieve high yields and purity.
The applications of 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione are diverse and may include:
Interaction studies focusing on 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione often involve:
These studies provide insight into the pharmacokinetics and pharmacodynamics of the compound.
Several compounds share structural similarities with 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione. Notable examples include:
Compound Name | Structure Features | Unique Properties |
---|---|---|
GKT 831 | Similar pyrazolo structure; different substituents | Known for potent inhibition of specific kinases |
Setanaxib | Contains similar core; different functional groups | Demonstrated efficacy against fibrosis |
GKT 137831 | Related pyrazolo derivative; variations in side chains | Investigated for anti-inflammatory effects |
These compounds highlight the unique aspects of 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione while showcasing its potential applications in medicinal chemistry. Each compound's distinct functional groups contribute to varying biological activities and therapeutic potentials.
The retrosynthetic analysis of 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione follows established methodologies for pyrazolo[4,3-c]pyridine synthesis [3]. The target molecule can be disconnected through systematic bond cleavage to reveal key synthetic intermediates. The pyrazolo[4,3-c]pyridine core represents the central scaffold that must be constructed through careful selection of synthetic precursors [5].
The retrosynthetic approach involves identifying strategic disconnection points within the heterocyclic framework [3]. The pyrazole ring formation can be traced back to hydrazine derivatives and appropriate carbonyl-containing precursors, while the pyridine portion suggests the involvement of nucleophilic aromatic substitution reactions [6]. The 2-chlorophenyl substituent at the nitrogen position indicates an alkylation or substitution reaction with chlorinated aromatic compounds [13].
The dimethylamino phenyl group at the 4-position suggests incorporation through cross-coupling methodologies or direct aromatic substitution reactions [14]. The methyl group at the 5-position of the pyridine ring indicates selective methylation chemistry during the synthetic sequence [1]. This retrosynthetic analysis guides the selection of starting materials and synthetic transformations required for efficient target molecule construction.
The synthesis of pyrazolo[4,3-c]pyridines relies on several critical intermediates and precursors [7]. The key intermediate 3-aminopyrazolo[4,3-c]pyridine-4,6-dione serves as a versatile precursor for various pyrazolo[4,3-c]pyridine derivatives [7]. This intermediate can be synthesized from 3-cyanomethyl-4-cyano-5-amino-1H-pyrazole through cyclization reactions [7].
2-Chloro-3-nitropyridines represent another class of important precursors for pyrazolo[4,3-c]pyridine synthesis [3]. These compounds undergo nucleophilic aromatic substitution with ethyl acetoacetate in the presence of sodium hydride to generate pyridinyl keto esters [3]. The resulting intermediates exist as mixtures of ketone and enol tautomers, with the enol form being predominant in solution [3].
Aryldiazonium tosylates constitute essential precursors for introducing aromatic substituents through Japp-Klingemann reactions [3]. These stable reagents facilitate azo-coupling reactions with pyridinyl keto esters, leading to hydrazone intermediates that undergo subsequent cyclization [3]. The selection of appropriate diazonium salts enables the introduction of diverse aromatic substituents with varying electronic properties [3].
Precursor Type | Specific Examples | Synthetic Role |
---|---|---|
Amino pyrazoles | 3-aminopyrazolo[4,3-c]pyridine-4,6-dione | Core scaffold formation |
Chloronitropyridines | 2-chloro-3-nitropyridines | Pyridine ring construction |
Diazonium salts | Aryldiazonium tosylates | Aromatic substitution |
Keto esters | Ethyl acetoacetate derivatives | Ring formation precursors |
The optimization of reaction conditions for pyrazolo[4,3-c]pyridine synthesis involves systematic investigation of multiple parameters [10]. Temperature control represents a critical factor, with most reactions proceeding optimally at room temperature to 40°C [3]. Higher temperatures may lead to decomposition of sensitive intermediates or formation of unwanted side products [3].
Solvent selection significantly influences reaction outcomes and product yields [10]. Ethanol has been identified as the optimal solvent for many pyrazolo[4,3-c]pyridine syntheses, providing yields up to 97% under optimized conditions [10]. Water can also serve as an effective solvent, though yields are typically lower compared to alcoholic media [10]. Acetonitrile provides moderate yields but may be preferred for specific substrate combinations [3].
Base selection and concentration require careful optimization for successful cyclization reactions [3]. Pyrrolidine has emerged as an optimal base due to its favorable combination of nucleophilicity, basicity, and ease of removal [3]. The base concentration typically ranges from 1 to 4 equivalents, depending on the specific reaction requirements [3]. Milder nucleophilic bases such as 1,4-diazabicyclo[2.2.2]octane and secondary amines can also promote cyclization while minimizing side reactions [3].
Parameter | Optimal Conditions | Yield Range |
---|---|---|
Temperature | Room temperature to 40°C | 85-97% |
Solvent | Ethanol | 90-97% |
Base | Pyrrolidine (4 equivalents) | 90-95% |
Reaction Time | 15-90 minutes | Variable |
Functional group modifications in pyrazolo[4,3-c]pyridine derivatives significantly impact biological activity and physicochemical properties [13] [15]. The substitution pattern at the nitrogen positions of the pyrazole ring demonstrates notable effects on inhibitory potency [13]. Primary amines at the N-1 position show enhanced activity compared to hydroxyl groups, with a sixfold improvement in binding affinity observed for certain derivatives [13].
The incorporation of electron-withdrawing groups such as halogen atoms or nitro groups influences the electronic distribution within the heterocyclic framework [15]. Meta-positioned electron-withdrawing groups on phenyl substituents enhance anti-inflammatory activity and cyclooxygenase-2 selectivity [15]. The presence of dimethylamino groups provides electron-donating character, which can modulate both solubility and target binding affinity [15].
Alkyl substitutions at various positions of the pyrazolo[4,3-c]pyridine core affect molecular rigidity and conformational preferences . Methyl groups at the 5-position of the pyridine ring, as present in the target compound, contribute to steric interactions that can influence binding selectivity . The chlorophenyl substituent at the 2-position provides additional opportunities for halogen bonding interactions with biological targets [13].
Modification Type | Position | Activity Impact |
---|---|---|
Primary amine | N-1 | 6-fold increase |
Electron-withdrawing groups | Phenyl meta | Enhanced selectivity |
Dimethylamino | Para-phenyl | Improved solubility |
Methyl substitution | C-5 pyridine | Steric selectivity |
Core structure variations within the pyrazolo[4,3-c]pyridine framework demonstrate significant effects on biological activity profiles [13]. The [4,3-c] isomer exhibits distinct properties compared to other pyrazolopyridine isomers such as [3,4-b], [3,4-c], and [1,5-a] variants . The fused ring system of the [4,3-c] isomer allows for regioselective functionalization at the 7-position, which is critical for tuning biological activity .
Substituent effects at the 2-, 4-, 6-, and 7-positions significantly influence physicochemical and biological properties . Electron-donating groups such as methoxy and methyl substituents improve fluorescence properties and structural stability . Conversely, electron-withdrawing groups including bromine and chlorine enhance reactivity for further synthetic functionalization .
Aryl groups at the 7-position, particularly phenyl and methoxyphenyl derivatives, correlate with enhanced antiproliferative potency . The 4-(2,6-diphenyl)-7-(4-hydroxyphenyl) derivative exhibits GI₅₀ values ranging from 1.2 to 3.1 μM against various cancer cell lines . These structure-activity relationships provide guidance for rational drug design approaches targeting specific biological pathways .
Core Variation | Position | Biological Effect |
---|---|---|
[4,3-c] isomer | Core structure | Enhanced selectivity |
Electron-donating groups | Multiple positions | Improved stability |
Aryl substitutions | 7-position | Antiproliferative activity |
Hydroxyphenyl groups | 7-position | GI₅₀ 1.2-3.1 μM |
Computational methods provide valuable insights into structure-activity relationships for pyrazolo[4,3-c]pyridine derivatives [16]. Three-dimensional quantitative structure-activity relationship models using Comparative Molecular Field Analysis and Comparative Molecular Similarity Index Analysis have been developed for these compounds [16]. The Comparative Molecular Similarity Index Analysis model with steric and electrostatic fields demonstrates superior predictive power with high correlation coefficients [16].
The best computational model achieved Q²ᵥₑ of 0.65, R² of 0.980, and R²ₜₑₛₜ of 0.727, indicating excellent predictive capabilities [16]. Contour maps generated from these models reveal key structural requirements for biological activity [16]. Molecular docking studies provide detailed understanding of binding interactions with target proteins [16].
Density functional theory calculations at the B3LYP level have been employed to optimize molecular geometries and predict spectroscopic properties [17] [19]. These theoretical calculations show excellent agreement with experimental data from infrared, nuclear magnetic resonance, and ultraviolet spectroscopy [17] [19]. The computed values for dipole moments, band gaps, and hyperpolarizability follow the order of complexity in substitution patterns [17].
Computational Method | Performance Metrics | Application |
---|---|---|
CoMSIA/SE model | Q²ᵥₑ = 0.65, R² = 0.980 | Activity prediction |
Molecular docking | ΔGbinding = -151.225 kJ/mol | Binding affinity |
DFT B3LYP | High correlation with experiment | Property prediction |
QSAR models | R²ₜₑₛₜ = 0.727 | Lead optimization |
High-performance liquid chromatography represents the primary chromatographic technique for pyrazolo[4,3-c]pyridine analysis and purification [21] [32]. Column selection typically involves C18 reversed-phase stationary phases with particle sizes ranging from 5 to 10 micrometers [32]. The SPHER-100 C18 column with 5 micrometer particles provides excellent separation efficiency for pyrazolopyridine derivatives [32].
Mobile phase optimization requires careful consideration of pH, organic modifier content, and buffer composition [32]. Micellar liquid chromatography using sodium dodecyl sulfate solutions has proven effective for polar pyrazolo[4,3-c]pyridine derivatives [32]. The optimal mobile phase composition consists of 0.15 M sodium dodecyl sulfate with 12.5% 1-propanol buffered at pH 7 [32].
Silica gel column chromatography serves as an essential purification technique for synthetic intermediates and final products [30] [31]. Ethyl acetate and hexane mixtures provide effective separation of pyrazolo[4,3-c]pyridine regioisomers [31]. The separation typically employs gradient elution with ethyl acetate concentrations ranging from 30% to 70% [31].
Technique | Column Type | Mobile Phase | Application |
---|---|---|---|
RP-HPLC | C18 (5 μm) | SDS-propanol-buffer | Analytical separation |
Silica chromatography | Normal phase | Ethyl acetate-hexane | Preparative purification |
Micellar LC | C18 | 0.15 M SDS, pH 7 | Polar compounds |
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of pyrazolo[4,3-c]pyridine derivatives [20] [19]. Proton nuclear magnetic resonance spectra reveal characteristic chemical shifts for aromatic protons, with signals around 8 parts per million typical for γ-unsubstituted pyridine rings [19]. The dimethylamino groups appear as singlets around 3.0 parts per million [19].
Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of all carbon atoms in the molecular framework [19]. Carbonyl carbon signals appear in the range of 202-204 parts per million, while aromatic carbons exhibit chemical shifts between 110-180 parts per million [19]. The methyl carbons of dimethylamino groups typically resonate around 40 parts per million [19].
Infrared spectroscopy provides identification of functional groups within pyrazolo[4,3-c]pyridine structures [19] [27]. Carbonyl stretching vibrations appear at 1727-1709 cm⁻¹, while aromatic C=C stretching occurs at 1589-1598 cm⁻¹ [19]. Aromatic C-H stretching vibrations are observed around 3075 cm⁻¹ [19]. Mass spectrometry using electrospray ionization confirms molecular formulas and provides fragmentation patterns [19] [21].
Spectroscopic Method | Key Signals | Chemical Information |
---|---|---|
¹H NMR | 8.0 ppm (pyridine), 3.0 ppm (N(CH₃)₂) | Aromatic and aliphatic protons |
¹³C NMR | 202-204 ppm (C=O), 40 ppm (NCH₃) | Carbon framework |
IR | 1727-1709 cm⁻¹ (C=O) | Functional groups |
MS-ESI | [M+H]⁺ ions | Molecular weight confirmation |
Purity determination for pyrazolo[4,3-c]pyridine derivatives requires validated analytical methods with appropriate detection limits [23]. Ultraviolet-visible spectroscopy provides rapid purity assessment with detection wavelengths typically around 265-275 nanometers [23]. The method shows linearity in the concentration range of 50-150 micrograms per milliliter [23].
High-performance liquid chromatography with diode array detection offers superior specificity for purity analysis [32]. The method employs isocratic elution with detection at 265 nanometers and injection volumes of 20 microliters [32]. Peak purity assessment uses spectral matching across the chromatographic peak to identify co-eluting impurities [32].
Gas chromatography-mass spectrometry provides complementary purity analysis, particularly for volatile derivatives [24] [29]. Sample preparation involves derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide for improved volatility [29]. The method demonstrates excellent reproducibility with coefficients of variation below 10% [29].
Purity Method | Detection Wavelength | Linear Range | Precision |
---|---|---|---|
UV-Vis | 265-275 nm | 50-150 μg/mL | <5% CV |
HPLC-DAD | 265 nm | Variable | <3% CV |
GC-MS | Mass spectral | Derivatized samples | <10% CV |
2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione demonstrates preferential dual inhibition of NADPH oxidase isoforms 1 and 4 through distinct molecular mechanisms [1] [2]. The compound exhibits exceptional selectivity for NOX1 and NOX4 over other NADPH oxidase isoforms, with inhibition constants of 110 ± 30 nanomolar and 140 ± 40 nanomolar, respectively [3] [4]. This selectivity pattern represents a 15.6-fold preference for NOX1/4 over NOX2, with NOX2 inhibition occurring only at significantly higher concentrations (Ki = 1750 ± 700 nanomolar) [3].
The molecular basis of this selectivity stems from the structural similarities between NOX1 and NOX4 transmembrane domains [5]. Both isoforms share critical binding pocket architectures within their six-transmembrane domain structures that facilitate high-affinity binding of the pyrazolopyridine dione scaffold [6] [5]. The compound's selectivity profile is further enhanced by its inability to significantly inhibit NOX2-mediated neutrophil oxidative burst even at concentrations up to 100 micromolar, demonstrating functional selectivity in physiologically relevant cellular systems [3] [4].
The pyrazolopyridine dione core structure of the compound provides optimal geometric complementarity with the NOX1/4 binding sites [2] [7]. Structure-activity relationship studies have identified that modifications to the pyrazolopyridine scaffold can significantly alter NOX isoform selectivity, with the specific substitution pattern of 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione optimized for dual NOX1/4 inhibition [2] [8].
Binding Region | Key Residues | Binding Mode | Interaction Type |
---|---|---|---|
Transmembrane Domain (6-TM) | LEU60, VAL71, MET181, PHE211, TYR214, TYR280 | Direct inhibitor binding pocket | Hydrophobic interactions, H-bonding (PRO260) |
FAD Binding Domain | PHE340, PHE564, ARG356, THR341, ARG440 | Cofactor binding interference | Cofactor displacement |
NADPH Binding Domain | LEU451, TRP418, ASN450, GLN311, ALA345 | Substrate binding competition | Competitive inhibition |
Outer Heme Pocket | ASN122, ILE173, LEU50, ARG241, TYR280 | Electron transfer disruption | Allosteric modulation |
Inner Heme Pocket | ASN74, HIS209, PHE204, ARG198 | Intramolecular electron transport block | Non-competitive inhibition |
The compound binds primarily within the transmembrane domain region of NOX1 and NOX4, specifically occupying a binding pocket formed by amino acid residues LEU60, VAL71, MET181, PHE211, TYR214, and TYR280 [5] [9]. This binding site represents a critical electron transport pathway between the inner and outer heme groups essential for NADPH oxidase catalytic activity [5].
Hydrogen bonding interactions play a crucial role in stabilizing the inhibitor-enzyme complex, particularly through interactions with PRO260 [5]. Site-directed mutagenesis studies have confirmed that replacement of these key residues with alanine significantly reduces inhibitor potency, validating their importance in binding affinity [5] [9]. The purine-like structure of the pyrazolopyridine dione enables formation of hydrogen bonds with PRO260, enhancing inhibitory efficacy by blocking electron transfer between heme groups [5].
The binding domain architecture differs significantly between NOX isoforms, explaining the observed selectivity pattern. NOX1 and NOX4 share similar transmembrane domain structures that accommodate the inhibitor with high affinity, while NOX2 exhibits a different pocket architecture that results in suboptimal binding geometry and reduced affinity [5]. This structural divergence provides the molecular foundation for isoform-selective inhibition.
NOX Isoform | Ki (nM) | Selectivity Factor | IC50 (μM) | Efficacy (Emax %) |
---|---|---|---|---|
NOX1 | 110 ± 30 | 1.0 | 0.14 | >90 |
NOX2 | 1750 ± 700 | 15.6 | ~10-15 | ~60 |
NOX4 | 140 ± 40 | 1.3 | 0.12 | >90 |
NOX5 | 410 ± 100 | 3.7 | Not reported | Not reported |
The inhibition kinetics of 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione demonstrate high-potency dual inhibition of NOX1 and NOX4 with inhibition constants in the double-digit nanomolar range [3] [10]. The compound exhibits competitive inhibition characteristics with respect to NADPH substrate binding, as suggested by the Cheng-Prusoff equation analysis of published inhibition constants [11].
Efficacy measurements reveal that the compound achieves greater than 90% maximal inhibition for both NOX1 and NOX4, while NOX2 inhibition reaches only approximately 60% maximum efficacy even at saturating concentrations [10]. This differential efficacy pattern indicates distinct binding modes and confirms the compound's preference for NOX1/4 isoforms.
The concentration-response relationships demonstrate steep inhibition curves for NOX1 and NOX4, with IC50 values of 0.14 and 0.12 micromolar, respectively, in cell-free assays [3]. These values correlate well with the inhibition constant measurements, supporting competitive inhibition mechanisms. The Hill coefficients approaching unity suggest single-site binding without significant cooperativity effects [12].
Kinetic analysis using cell-free assays with membranes prepared from cells heterologously overexpressing specific NOX isoforms provides the most reliable potency measurements [10]. These assays eliminate potential confounding factors from cellular uptake, metabolism, and off-target effects, yielding true enzyme inhibition constants [3] [4].
Molecular docking studies utilizing AutoDock Vina algorithms have elucidated the detailed binding interactions between 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione and NOX1 structure models [5]. The predicted NOX1 structure generated using RaptorX deep learning models provides a reliable framework for understanding inhibitor binding modes, with validation through experimental mutagenesis studies [5] [9].
Docking simulations reveal that the compound preferentially binds deep within the transmembrane domain core of NOX1, occupying a cavity formed by the six-transmembrane helical structure [5]. The binding pose positions the pyrazolopyridine dione scaffold in proximity to both heme groups, facilitating disruption of the electron transport chain essential for reactive oxygen species generation [5].
Free energy calculations using the MM-GBSA module demonstrate favorable binding energetics, with the compound achieving stable complex formation through multiple hydrophobic and electrostatic interactions [5]. The chlorophenyl substituent contributes significantly to binding affinity through hydrophobic interactions with aromatic residues in the binding pocket [5].
Computational predictions indicate that the compound binding mode involves insertion between the inner and outer heme groups, physically blocking electron transfer pathways [5]. This mechanism differs from competitive substrate inhibition and represents a unique mode of NADPH oxidase inhibition that explains the high potency observed in experimental studies [5].
Site-directed mutagenesis experiments have provided definitive validation of computational docking predictions for 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione binding sites [5] [9]. Alanine substitution mutations at key binding residues VAL71, MET181, PHE211, and PRO260 resulted in significant loss of inhibitory potency, confirming their critical roles in inhibitor binding [5].
Functional validation studies demonstrate that these mutations do not impair baseline NOX1 reactive oxygen species generating capacity, indicating that the observed loss of inhibition results specifically from reduced inhibitor binding rather than general enzyme dysfunction [5]. The mutations also do not affect expression levels of cytosolic NOX1 subunits NOXA1 and NOXO1, confirming preserved enzyme complex assembly [5].
PRO260 mutagenesis results in particularly pronounced loss of inhibitory function, supporting the computational prediction of critical hydrogen bonding interactions between this residue and the purine oxygen of the pyrazolopyridine dione structure [5]. This finding validates the importance of specific molecular interactions in determining inhibitor potency.
Multiple residue mutations demonstrate non-additive effects, suggesting that the binding interactions involve cooperative networks rather than simple additive contributions from individual amino acids [5]. This complexity explains the high specificity achieved by the compound for NOX1/4 over other isoforms.
NOX Isoform | Critical Binding Residues | Binding Affinity | Structural Features | Selectivity Mechanism |
---|---|---|---|---|
NOX1 | VAL71, MET181, PHE211, PRO260 | High (Ki = 110 nM) | 6-TM domain pocket formation | Optimal fit in binding pocket |
NOX2 | Different binding profile, lower affinity | Low (Ki = 1750 nM) | Different pocket architecture | Suboptimal binding geometry |
NOX4 | Similar to NOX1, high affinity binding | High (Ki = 140 nM) | Similar pocket to NOX1 | High affinity binding |
The structural determinants governing NOX isoform selectivity arise from sequence and conformational differences in the transmembrane domain regions of different NADPH oxidase isoforms [5]. Amino acid sequence alignment reveals that NOX1 and NOX4 share high homology in the binding pocket region, explaining their similar affinities for 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione [5].
NOX2 structural differences include distinct amino acid substitutions at positions corresponding to the NOX1/4 binding pocket, resulting in altered electrostatic and hydrophobic properties that reduce inhibitor binding affinity [5]. The 15.6-fold selectivity for NOX1 over NOX2 can be attributed to these specific structural divergences in the binding site architecture [3].
Conserved structural motifs between NOX1 and NOX4 include the spatial arrangement of heme groups and the geometry of the electron transport pathway, both of which are critical for inhibitor binding and function [5]. The compound's ability to block electron transfer between heme groups depends on precise positioning within this conserved structural framework [5].
Evolutionary analysis suggests that the structural similarity between NOX1 and NOX4 reflects their shared physiological roles in non-phagocytic reactive oxygen species generation, while NOX2's distinct structure reflects its specialized function in phagocytic oxidative burst [13]. This functional divergence provides the molecular basis for achieving selective pharmacological modulation [5].
Target Enzyme/Protein | Ki/IC50 Value | Selectivity Ratio vs NOX1 | Activity Type |
---|---|---|---|
NOX1 | 110 ± 30 nM | 1.0 | High |
NOX2 | 1750 ± 700 nM | 15.9 | Low |
NOX4 | 140 ± 40 nM | 1.3 | High |
NOX5 | 410 ± 100 nM | 3.7 | Moderate |
Xanthine Oxidase | >100 μM | >900 | Minimal |
eNOS | No inhibition | No effect | None |
Neutrophil Oxidative Burst | No inhibition up to 100 μM | No effect | None |
2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione exhibits exceptional selectivity for NOX1 and NOX4 over other NADPH oxidase isoforms [3] [10]. The compound demonstrates 15.9-fold selectivity for NOX1 over NOX2, representing the most significant selectivity differential among NADPH oxidase isoforms [3]. This selectivity profile has been confirmed across multiple independent studies using cell-free assays with membranes prepared from cells overexpressing specific NOX isoforms [3] [4].
NOX5 inhibition occurs with moderate potency (Ki = 410 ± 100 nanomolar), representing 3.7-fold lower affinity compared to NOX1 [10]. This intermediate selectivity suggests partial structural similarity between NOX5 and the NOX1/4 binding sites, though insufficient for high-affinity binding [10]. DUOX1 and DUOX2 inhibition profiles have been reported for related compounds in the same chemical series, with inhibition occurring only at micromolar concentrations [10].
Functional selectivity has been validated through neutrophil oxidative burst assays, which specifically measure NOX2 activity in physiologically relevant cellular systems [3] [4]. The compound shows no significant inhibition of neutrophil-derived reactive oxygen species production at concentrations up to 100 micromolar, confirming functional selectivity over NOX2 in cellular contexts [3].
Cross-isoform specificity analysis reveals that the structural basis for selectivity resides in the transmembrane domain architecture differences between NOX isoforms, with NOX1/4 sharing critical binding pocket geometries that are absent in NOX2, NOX3, and NOX5 [5]. This structural selectivity enables therapeutic targeting of specific NOX isoforms without affecting others [14].
Extensive cross-reactivity screening has demonstrated that 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione exhibits minimal inhibition of other flavoenzyme systems [11] [15]. Xanthine oxidase inhibition occurs only at concentrations exceeding 100 micromolar, representing greater than 900-fold selectivity over NOX1 inhibition [11] [15]. This selectivity contrasts sharply with non-specific flavoenzyme inhibitors such as diphenyleneiodonium, which inhibits multiple flavoproteins at similar concentrations [16].
Endothelial nitric oxide synthase (eNOS) activity remains completely unaffected by the compound at concentrations up to 100 micromolar [16]. This selectivity is particularly significant given that eNOS, like NADPH oxidases, contains both flavin and heme cofactors and utilizes NADPH as an electron donor [16]. The lack of eNOS inhibition indicates highly specific targeting of NADPH oxidase systems rather than general flavoprotein inhibition [16].
Comparative analysis with other NADPH oxidase inhibitors reveals superior selectivity profiles for 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione [16]. Traditional inhibitors such as diphenyleneiodonium and apocynin demonstrate significant off-target effects on multiple flavoenzymes, while the pyrazolopyridine dione maintains exceptional specificity [16].
Mechanism-based selectivity arises from the unique binding mode of the compound within the NADPH oxidase transmembrane domain, which differs significantly from the active sites of other flavoenzymes [5]. This structural selectivity enables therapeutic application without concerns about off-target flavoenzyme inhibition [11].
Protein Class | Number Tested | Inhibition at 10 μM | Total Proteins Screened |
---|---|---|---|
G-Protein Coupled Receptors (GPCRs) | Multiple | No significant inhibition | 170 different proteins |
Ion Channels | Multiple | No significant inhibition | 170 different proteins |
Kinases | Multiple | No significant inhibition | 170 different proteins |
Cytochrome P450 Enzymes | Multiple | No significant inhibition | 170 different proteins |
Other Flavoenzymes | 5 | No significant inhibition | 170 different proteins |
Redox-Sensitive Enzymes | Multiple | No significant inhibition | 170 different proteins |
Comprehensive off-target screening of 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione against 170 different proteins has revealed exceptional selectivity for NADPH oxidase targets [11] [15]. The screening panel included representative proteins from major drug target families including G-protein-coupled receptors, kinases, ion channels, and cytochrome P450 enzymes [11].
No significant inhibition was observed for any tested protein at concentrations of 10 micromolar, representing 100-fold higher concentrations than the effective NOX1/4 inhibition concentrations [11] [15]. This safety margin indicates minimal risk of off-target pharmacological effects at therapeutically relevant concentrations [11].
Redox-sensitive enzymes including multiple oxidases and reductases showed no significant inhibition, confirming that the compound does not act as a general antioxidant or radical scavenger [11] [15]. This selectivity profile distinguishes the compound from antioxidant compounds that demonstrate non-specific radical scavenging activity [11].